1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride

Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Fragment-based drug discovery programs often face scaffold limitations where monofunctional building blocks constrain parallel SAR exploration. This compound addresses that gap by combining a secondary amine and a secondary alcohol on a compact azetidine core with a metabolically stabilizing CF₃ group. • Dual functionalization handles enable simultaneous variation at two vectors in a single synthetic step, accelerating kinase inhibitor library synthesis. • Satisfies Rule of Three criteria (MW 191.58, LogP ~0.13, HBD=2, HBA=2, TPSA 32.26 Ų), positioning library members within favorable lead-like property space. • Hydroxyl handle permits ester prodrug formation or enzymatic kinetic resolution to enantiopure material-modifications inaccessible with monofunctional 3-(trifluoromethyl)azetidine HCl analogs.

Molecular Formula C5H9ClF3NO
Molecular Weight 191.58 g/mol
CAS No. 2231675-33-3
Cat. No. B12272719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-2,2,2-trifluoro-ethanol hydrochloride
CAS2231675-33-3
Molecular FormulaC5H9ClF3NO
Molecular Weight191.58 g/mol
Structural Identifiers
SMILESC1C(CN1)C(C(F)(F)F)O.Cl
InChIInChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)3-1-9-2-3;/h3-4,9-10H,1-2H2;1H
InChIKeyXBTOBKCHLIZUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifunctional Azetidine Building Block for Medicinal Chemistry


1-(Azetidin-3-yl)-2,2,2-trifluoroethanol hydrochloride (CAS 2231675-33-3) is a synthetic organic compound classified as 3-Azetidinemethanol, α-(trifluoromethyl)-, hydrochloride (1:1). It features a strained four-membered azetidine heterocycle bearing a trifluoromethyl carbinol substituent at the 3-position, presented as a hydrochloride salt (C₅H₉ClF₃NO; MW 191.58 g/mol) . The concurrent presence of a secondary alcohol and a secondary amine within a compact, conformationally restricted scaffold distinguishes it from simpler trifluoromethyl azetidine derivatives and positions it as a versatile bifunctional building block for parallel medicinal chemistry and fragment-based lead generation programs .

Dual amine and alcohol reactive handles for parallel derivatization
Trifluoromethyl substituent for metabolic stability studies
Conformationally constrained azetidine scaffold
Hydrochloride salt for consistent handling and assay reproducibility

Why Generic Azetidine Analogs Cannot Replace This Building Block


Although the azetidine scaffold is commercially available in several variants, the specific combination of a trifluoromethyl group and a secondary alcohol on the same carbon adjacent to the azetidine ring is structurally unique. Simple substitution with 3-(trifluoromethyl)azetidine hydrochloride (CAS 1221272-90-7) forfeits the hydroxyl handle required for ester prodrug formation, O-alkylation, or chiral resolution, limiting downstream synthetic diversification to amine-centric transformations only [1]. Conversely, using the non-fluorinated 3-azetidinemethanol hydrochloride (CAS 928038-44-2) eliminates the metabolic stability and lipophilicity advantages imparted by the CF₃ group, which is well-documented to reduce oxidative metabolism and enhance target binding affinity in medicinal chemistry campaigns [2]. The target compound therefore occupies a distinct and non-interchangeable chemical space.

3-(Trifluoromethyl)azetidine HCl lacks the hydroxyl handle, restricting derivatization to amine-only transformations and limiting library diversity.
Non-fluorinated 3-azetidinemethanol HCl omits the CF₃ group, which may alter metabolic stability and lipophilicity profiles compared to the target compound.

Quantitative Differentiation Evidence vs. Closest Analogs


Dual Derivatization Handles for Parallel Library Synthesis

The target compound provides two orthogonal derivatization handles—a secondary alcohol capable of esterification/etherification/oxidation and a secondary amine for acylation/sulfonylation/reductive amination—whereas 3-(trifluoromethyl)azetidine hydrochloride (CAS 1221272-90-7) bears only the amine functionality. This doubles the accessible chemical space in library synthesis without increasing molecular complexity . The hydroxyl group also enables chiral chromatography or enzymatic resolution strategies not available to the monofunctional analog. Note: Direct published experimental comparator data for this compound are limited; the differentiation evidence presented herein relies on computational physicochemical predictions and structural comparison.

Derivatization Handles
Data to verify
Target: 2 handles (amine + alcohol) Comparator: 1 handle (amine only)
Supports dual diversity point library synthesis
Computational comparison; limited experimental validation
Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Enhanced Topological Polar Surface Area for Aqueous Solubility

The target compound (free base, CAS 1936172-18-7) exhibits a computed TPSA of 32.26 Ų, contributed by the hydroxyl group (∼20 Ų) and the azetidine nitrogen (12 Ų), resulting in a 2.7‑fold increase over 3-(trifluoromethyl)azetidine (TPSA 12.03 Ų, nitrogen only) [1]. This elevated TPSA predicts superior aqueous solubility and aligns more favorably with oral drug-likeness guidelines that recommend TPSA values above 60 Ų for solubility-limited compounds, while still remaining well below the 140 Ų ceiling for membrane permeability.

Topological Polar Surface Area
Reported
32.26 Ų vs 12.03 Ų (2.7× higher)
May improve aqueous solubility for assay conditions
Computed values from independent sources
Physicochemical Property Optimization Drug-Likeness Solubility Enhancement

Reduced Lipophilicity to Minimize Off-Target Risk

The computed LogP of the target compound (free base) is 0.129 , substantially lower than the LogP of 3-(trifluoromethyl)azetidine, which is reported between 0.41 and 1.24 depending on the prediction method . This reduction in lipophilicity—approximately 0.3–1.1 log units—is driven by the hydroxyl group and is consistent with the established relationship that lower LogP reduces promiscuous binding to hydrophobic protein pockets and CYP450-mediated metabolism, thereby improving selectivity profiles in cellular assays [1].

Octanol-Water LogP
Reported
Target LogP: 0.129; Comparator range: 0.41–1.24
Lower lipophilicity may reduce non-specific binding
Prediction methods differ across sources
Lipophilicity Optimization ADME Prediction Off-Target Selectivity

Conformational Flexibility via Single Rotatable Bond

The target compound possesses a single rotatable bond between the azetidine ring and the trifluoromethyl carbinol moiety (C3–CHOH bond), whereas 3-(trifluoromethyl)azetidine hydrochloride has zero rotatable bonds [1]. This additional degree of rotational freedom allows the trifluoromethyl and hydroxyl groups to adopt multiple low-energy conformations, potentially enabling induced-fit binding to protein targets—a feature absent in the conformationally frozen comparator that may limit its adaptability to diverse binding pockets.

Rotatable Bond Count
Reported
Target: 1 rotatable bond; Comparator: 0
May enable induced-fit binding conformation
Structural property; biological impact context-dependent
Molecular Flexibility Binding Conformation Crystal Engineering

Hydrochloride Salt for Improved Crystallinity and Handling

The hydrochloride salt (MW 191.58 g/mol) incorporates one equivalent of HCl (ΔMW = 36.46 g/mol) relative to the free base (CAS 1936172-18-7; MW 155.12 g/mol) . While direct solubility measurements are not publicly available for this specific compound, it is well-established that hydrochloride salts of azetidine derivatives exhibit superior crystallinity and aqueous solubility compared to their free base counterparts, facilitating accurate weighing, reproducible formulation, and consistent biological assay performance—critical factors in procurement decisions where free bases often present as hygroscopic oils or amorphous solids [1].

Salt Form & Handling
Class-level
HCl salt (191.58 g/mol) vs free base (155.12)
Hydrochloride salt typically improves crystallinity and solubility
Class-level inference; direct solubility data unavailable
Salt Selection Solid-State Chemistry Laboratory Handling

Balanced Hydrogen Bond Donor/Acceptor Profile

The target compound exhibits a balanced hydrogen bond donor/acceptor count (HBD=2, HBA=2), contributed by the OH group and NH₂⁺ in the protonated azetidine . In contrast, 3-(trifluoromethyl)azetidine hydrochloride shows an imbalanced profile (HBD=2, HBA=4) due to the additional fluorine atoms acting as weak hydrogen bond acceptors without corresponding donor capacity [1]. A balanced HBD/HBA ratio is often preferred in fragment-based drug discovery as it promotes specific, enthalpically-driven binding interactions rather than non-specific hydrophobic associations.

H-Bond Donor/Acceptor
Reported
Target HBA 2 vs Comparator HBA 4; HBD 2 both
Lower HBA count may reduce off-target binding
Computed; supports fragment screening specificity
Hydrogen Bonding Molecular Recognition Drug-Receptor Interactions

Primary Procurement-Driven Application Scenarios


Parallel Library Synthesis in Kinase Inhibitor Optimization

The dual amine/alcohol functionality enables simultaneous variation at two positions in a single synthetic step, making this building block ideal for generating focused libraries of azetidine-containing kinase inhibitors. Its TPSA of 32.26 Ų and LogP of 0.129 position library members within favorable lead-like property space, reducing the risk of property attrition later in development [1]. The trifluoromethyl group enhances metabolic stability relative to methyl or unsubstituted analogs, as documented in the α-CF₃ amino acid literature [2].

Fragment-Based Drug Discovery with Balanced Profile

With a molecular weight of 191.58 g/mol (HCl salt) and a balanced HBD=2/HBA=2 ratio, this compound satisfies the 'Rule of Three' criteria for fragments (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its balanced hydrogen bonding profile (HBA=2 vs. HBA=4 for 3-(trifluoromethyl)azetidine HCl) reduces non-specific binding potential and facilitates interpretable SAR from primary fragment screens, as evidenced by the direct structural comparison presented in Section 3 [1].

SHP2 Phosphatase Inhibitor Intermediates Synthesis

Based on the established use of 3-azetidinemethanol hydrochloride as an intermediate in SHP2 inhibitor synthesis (WO2021259077A1) [1], the trifluoromethyl analog — 1-(azetidin-3-yl)-2,2,2-trifluoroethanol hydrochloride — offers a direct route to fluorinated SHP2 inhibitors with predicted improved metabolic stability. The hydroxyl group serves as a handle for prodrug strategies (e.g., phosphate or ester prodrugs) that can enhance oral bioavailability, a modification not possible with the monofunctional 3-(trifluoromethyl)azetidine HCl comparator.

Chiral Pool Synthesis via Enzymatic Resolution

The presence of a secondary alcohol adjacent to a stereocenter enables enzymatic kinetic resolution using commercially available lipases or esterases, a strategy widely applied to trifluoroethanol-containing intermediates [2]. This provides a cost-effective route to enantiopure material for asymmetric synthesis programs without the expense and complexity of chiral chromatography, a distinct advantage over analogs that lack the hydroxyl handle.

Application
Selection Property
Validation Focus
Parallel kinase inhibitor library synthesis
Dual amine/alcohol handles
Library diversity and lead-like property space
Fragment-based lead discovery
Balanced HBD/HBA (2/2) and low MW
Rule-of-three compliance and binding specificity
SHP2 inhibitor intermediate synthesis
Trifluoromethyl metabolic stability
Prodrug handle and synthetic route viability
Chiral pool synthesis
Secondary alcohol chiral center
Enzymatic resolution feasibility
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